alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid is a compound known for its significant role in various scientific and industrial applications. It is a nonsteroidal anti-inflammatory molecule (NSAID) and is often used in the synthesis of other complex molecules . This compound is characterized by its unique structure, which includes a naphthalene ring fused with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid typically involves the use of 2-naphthol as a starting material. The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations . One common method involves the use of multicomponent reactions, which are eco-friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound often involves the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid involves its role as a non-selective cyclooxygenase inhibitor. By inhibiting COX-1 and COX-2 enzymes, it reduces the production of prostaglandins, which are responsible for inflammation and pain . This inhibition occurs at the molecular level, where the compound binds to the active site of the enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another nonsteroidal anti-inflammatory drug with a similar structure and function.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Ketoprofen: Another NSAID that shares similar mechanisms of action.
Uniqueness
Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid is unique due to its specific structure, which allows it to be more effective as a chiral ligand in certain chemical reactions . Additionally, its non-selective inhibition of both COX-1 and COX-2 enzymes makes it a versatile compound in medical research .
Properties
CAS No. |
76561-82-5 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-hydroxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15) |
InChI Key |
KUJHPYMDWIIJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.